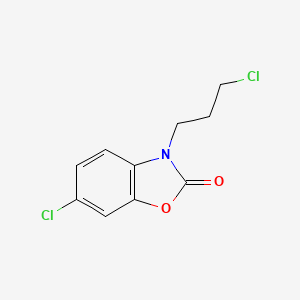
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- is a chemical compound with the molecular formula C6H5ClN2O4 and a molecular weight of 204.5679 . This compound is part of the imidazolidine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- involves several steps. One common method includes the reaction of imidazolidine derivatives with acetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- suitable for various applications .
Análisis De Reacciones Químicas
1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common with this compound, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- can be compared with other similar compounds such as:
Imidazole derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.
Pyrrolidine derivatives: These compounds have a similar ring structure but differ in their chemical properties and applications.
The uniqueness of 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- lies in its specific functional groups, which confer distinct reactivity and applications compared to other similar compounds .
Propiedades
Número CAS |
68471-53-4 |
|---|---|
Fórmula molecular |
C6H5ClN2O4 |
Peso molecular |
204.57 g/mol |
Nombre IUPAC |
3-acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4/c1-3(10)8-2-4(11)9(5(7)12)6(8)13/h2H2,1H3 |
Clave InChI |
ZXMUPEAKLPSDHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(=O)N(C1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



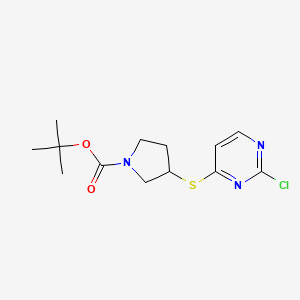
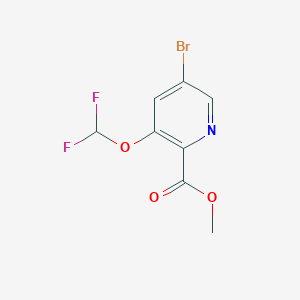

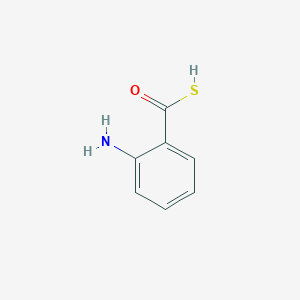

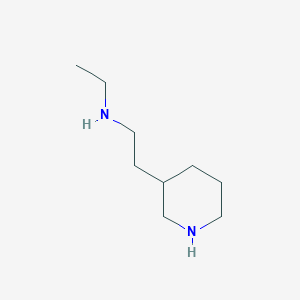
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)



